Einecs 302-766-4
Description
Contextualization within Polyketone Chemistry and Reactive Intermediates
5-Methyl-4-heptene-2,3,6-trione is structurally classified as a polyketone, specifically a trione (B1666649), characterized by the presence of three ketone functional groups. google.com Its chemical framework makes it a subject of interest within the broader field of polyketone chemistry, which studies compounds with multiple carbonyl groups. These compounds are known for their diverse reactivity and presence in both natural products and synthetic materials. clockss.org
The significance of 5-Methyl-4-heptene-2,3,6-trione is particularly pronounced in the context of reactive intermediates. It is identified as a highly reactive molecule that can be formed from the self-condensation of simpler molecules. nih.govcdc.gov Research has proposed that this trione is the product of an aldol (B89426) condensation reaction between two molecules of diacetyl (2,3-butanedione). nih.govcdc.gov This formation pathway underscores its role as a secondary product that can arise unexpectedly from a common chemical precursor.
Furthermore, its reactivity profile distinguishes it from its parent molecule, diacetyl. cdc.gov Due to its α,β-unsaturated ketone structure, 5-Methyl-4-heptene-2,3,6-trione is expected to function as a Michael acceptor. nih.govcdc.govresearchgate.net This allows it to react with nucleophiles, such as the thiol and amine moieties found in proteins, through a Michael addition mechanism. nih.govcdc.gov This increased reactivity makes it a potent intermediate in chemical and biological systems, capable of forming covalent adducts with macromolecules. nih.govcdc.gov
Significance in Organic Synthesis and Mechanistic Studies
In the realm of organic synthesis, the primary significance of 5-Methyl-4-heptene-2,3,6-trione lies not in its use as a starting material, but in the study of its formation. The identification of this compound as a product of an aldol condensation of diacetyl provides a clear example of how simple, reactive carbonyl compounds can dimerize to form more complex structures. nih.govcdc.gov This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, and the formation of this specific trione serves as a case study for predicting and identifying byproducts in chemical processes involving dicarbonyls. cdc.gov
Mechanistic studies have been crucial in understanding the chemical behavior of 5-Methyl-4-heptene-2,3,6-trione. Its reactivity is mechanistically different from that of diacetyl. While diacetyl and similar α-dicarbonyls are known to react with amines to form Schiff bases, 5-Methyl-4-heptene-2,3,6-trione's activity is governed by its capacity as a Michael acceptor. cdc.gov This distinction is critical for structure-activity relationship (SAR) studies, which seek to correlate a molecule's structure with its chemical reactivity and biological activity. nih.govcdc.gov The increased reactivity of the trione compared to diacetyl, demonstrated in laboratory studies, is attributed to this difference in reaction mechanism. nih.govcdc.gov
Table 2: Comparison of Reaction Mechanisms
| Compound | Primary Reaction Mechanism | Reacts With |
|---|---|---|
| Diacetyl | Schiff base formation | Amines |
Overview of Current Research Trajectories and Emerging Academic Significance
Current research on 5-Methyl-4-heptene-2,3,6-trione has been largely driven by its discovery as a contaminant in commercial samples of the butter flavoring agent, diacetyl. nih.govcdc.gov Investigations using murine models were conducted to evaluate the sensitization potential of various butter flavorings, which led to the identification of this more potent, reactive contaminant. nih.gov The compound was identified and characterized using chemical derivatization techniques followed by analytical analysis. cdc.gov
The emerging academic significance of this compound is multifaceted. Firstly, it highlights the importance of monitoring for impurities and byproducts in industrial chemicals, as even simple starting materials can generate unexpected and more reactive compounds. cdc.gov Secondly, it serves as an important molecule for advancing the understanding of structure-activity relationships, particularly in the context of chemical sensitizers. nih.govresearchgate.net The observation that Michael acceptors are often more potent sensitizers than Schiff base formers is supported by the study of this compound. cdc.gov The research provides a deeper understanding of how subtle structural differences between molecules can lead to significant changes in their chemical reactivity and interaction with biological systems. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
94134-01-7 |
|---|---|
Molecular Formula |
C12H30N4O9 |
Molecular Weight |
374.39 g/mol |
IUPAC Name |
2-aminoethanol;2-[bis(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C6H9NO6.3C2H7NO/c8-4(9)1-7(2-5(10)11)3-6(12)13;3*3-1-2-4/h1-3H2,(H,8,9)(H,10,11)(H,12,13);3*4H,1-3H2 |
InChI Key |
FUYYLSRRKSTFPO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(CO)N.C(CO)N.C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Strategies for 5 Methyl 4 Heptene 2,3,6 Trione
Established Synthetic Pathways
The creation of 5-Methyl-4-heptene-2,3,6-trione is primarily achieved through condensation reactions, with a notable focus on aldol (B89426) condensation utilizing diacetyl as a key precursor.
Aldol Condensation Approaches from Diacetyl Precursors
The most prominently proposed pathway for synthesizing 5-Methyl-4-heptene-2,3,6-trione involves the aldol condensation of two diacetyl molecules. nih.govcdc.gov This reaction is a classic method for forming carbon-carbon bonds in organic chemistry. In this specific case, one molecule of diacetyl acts as a nucleophile (after deprotonation to form an enolate) and attacks the electrophilic carbonyl carbon of a second diacetyl molecule. The subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated ketone moiety present in the final product. nih.govcdc.gov
This condensation reaction is a significant consideration, particularly in contexts where diacetyl is present as a primary component, as it can lead to the in-situ formation of 5-Methyl-4-heptene-2,3,6-trione as a contaminant. nih.govcdc.gov The mechanism is believed to proceed through a Michael acceptor pathway, which contributes to its reactivity. nih.govcdc.gov
Exploration of Alternative Synthetic Routes
While the aldol condensation of diacetyl is a primary route, the broader field of organic synthesis offers a variety of other potential, though less specifically documented for this exact trione (B1666649), strategies. These can be inferred from general principles of ketone and dione (B5365651) synthesis.
For instance, the acylation of a suitable β-diketone or its enolate equivalent could provide a viable pathway. This might involve the reaction of a metalated derivative of a pentane-2,4-dione with an appropriate acylating agent. Additionally, oxidation reactions of corresponding di- or tri-alcohols could be explored, although achieving selective oxidation to the desired trione could present a significant challenge.
Another general approach involves the use of organometallic reagents. For example, the reaction of an organocadmium or organocuprate reagent with an acid chloride bearing the other part of the carbon skeleton could be a potential route.
It is important to note that while these are established methods for forming similar structures, their specific application to the synthesis of 5-Methyl-4-heptene-2,3,6-trione would require dedicated research and development to optimize reaction conditions and yields.
Process Optimization for Enhanced Yields and Purity
Optimizing the synthesis of 5-Methyl-4-heptene-2,3,6-trione is crucial for obtaining higher yields and purity, which are critical for its use in research and other applications. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For the aldol condensation of diacetyl, the selection of the base catalyst is paramount. Both homogeneous bases, such as sodium hydroxide (B78521) or potassium carbonate, and heterogeneous catalysts can be employed. The concentration of the base and the reaction temperature will significantly influence the rate of both the desired condensation and potential side reactions.
Purification of the final product is another critical step. Techniques such as distillation, chromatography (including gas chromatography), and recrystallization can be used to isolate 5-Methyl-4-heptene-2,3,6-trione from unreacted starting materials, byproducts, and the catalyst. The choice of purification method will depend on the scale of the synthesis and the desired level of purity.
Table 1: Key Parameters for Process Optimization
| Parameter | Considerations | Potential Impact on Yield and Purity |
| Catalyst | Type (homogeneous/heterogeneous), concentration | Affects reaction rate and selectivity. |
| Solvent | Polarity, aprotic/protic | Can influence the solubility of reactants and the stability of intermediates. |
| Temperature | Reaction temperature | Impacts reaction kinetics and can lead to side reactions if too high. |
| Reaction Time | Duration of the reaction | Needs to be optimized to ensure complete conversion without product degradation. |
| Purification Method | Distillation, chromatography, recrystallization | Determines the final purity of the compound. |
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of 5-Methyl-4-heptene-2,3,6-trione is an important consideration for minimizing environmental impact. ijcce.ac.ir This involves the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.
One approach is the use of more environmentally benign solvents. For example, replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the synthesis. ijcce.ac.ir
Catalyst selection also plays a key role in green synthesis. The use of solid acid or base catalysts can simplify product purification and allow for catalyst recycling, which is both economically and environmentally advantageous. Biocatalysis, using enzymes to perform the desired chemical transformation, represents another promising avenue for a more sustainable synthesis, often offering high selectivity under mild reaction conditions.
Furthermore, optimizing the reaction to have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. The aldol condensation of diacetyl, in principle, has a high atom economy, as the main byproduct is water.
Table 2: Application of Green Chemistry Principles
| Principle | Application to Synthesis of 5-Methyl-4-heptene-2,3,6-trione |
| Use of Safer Solvents | Exploring water, supercritical CO2, or ionic liquids as reaction media. ijcce.ac.ir |
| Energy Efficiency | Optimizing reaction temperature and exploring microwave-assisted synthesis to reduce energy consumption. |
| Use of Renewable Feedstocks | Investigating bio-based routes to diacetyl or other precursors. |
| Catalysis | Employing reusable solid catalysts or highly selective biocatalysts. |
| Atom Economy | Favoring reaction pathways like aldol condensation that maximize the incorporation of reactant atoms into the final product. |
Reaction Mechanisms and Complex Chemical Transformations of 5 Methyl 4 Heptene 2,3,6 Trione
Fundamental Reactivity Patterns and Electrophilic Characteristics
5-Methyl-4-heptene-2,3,6-trione is an α,β-unsaturated carbonyl compound, a structural motif that imparts significant electrophilic character to the molecule. The presence of multiple carbonyl groups and a carbon-carbon double bond creates several electron-deficient centers susceptible to nucleophilic attack. The key electrophilic sites are the carbonyl carbons and, notably, the β-carbon of the α,β-unsaturated system.
The reactivity of this trione (B1666649) is largely governed by the principles of conjugate addition, also known as Michael addition. libretexts.org In this type of reaction, nucleophiles add to the β-carbon of the double bond, a process driven by the formation of a more stable C-C single bond from a weaker C-C pi bond. masterorganicchemistry.com The electrophilicity of the β-carbon is enhanced by the electron-withdrawing effects of the adjacent carbonyl groups, which can be depicted through resonance structures that place a partial positive charge on this carbon. libretexts.orgmasterorganicchemistry.com This inherent electrophilicity makes 5-Methyl-4-heptene-2,3,6-trione a potent Michael acceptor, readily reacting with a variety of nucleophiles. nih.govcdc.gov
Detailed Mechanistic Investigations of Michael Addition Reactions
The Michael addition is a cornerstone of the reactivity of 5-Methyl-4-heptene-2,3,6-trione. nih.govcdc.gov This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated carbonyl system (the Michael acceptor). libretexts.orgwikipedia.org
The general mechanism proceeds in three key steps:
Nucleophile Activation: A base can deprotonate a suitable pronucleophile to generate a more potent nucleophile, such as an enolate. masterorganicchemistry.com
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the heptene (B3026448) chain, leading to the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. masterorganicchemistry.comwikipedia.org
Protonation: The enolate intermediate is then protonated, typically by the solvent or a protonated base, to yield the final adduct. masterorganicchemistry.com
Due to its nature as a Michael acceptor, 5-Methyl-4-heptene-2,3,6-trione is expected to readily react with soft nucleophiles like thiols and amines. nih.govcdc.gov
Thiols: Thiol groups (-SH) are excellent nucleophiles for Michael additions. The reaction of a thiol with 5-Methyl-4-heptene-2,3,6-trione would involve the attack of the sulfur atom on the β-carbon, forming a stable carbon-sulfur bond. This type of reaction, known as a sulfa-Michael addition, is a highly efficient method for forming thioether linkages. researchgate.net
Amines: Primary and secondary amines can also act as nucleophiles in Michael additions with 5-Methyl-4-heptene-2,3,6-trione. The nitrogen atom attacks the β-carbon, leading to the formation of a carbon-nitrogen bond. This aza-Michael addition is a versatile method for synthesizing β-amino carbonyl compounds. researchgate.net Additionally, the carbonyl groups of the trione can react with primary amines to form Schiff bases. nih.gov
The high reactivity of 5-Methyl-4-heptene-2,3,6-trione towards nucleophiles, particularly the thiol and amine functional groups found in proteins, has significant implications for its ability to form covalent adducts. nih.govcdc.gov This covalent modification of proteins is a key aspect of its biological activity. The increased reactivity of this trione via Michael addition, when compared to simpler dicarbonyl compounds like diacetyl, suggests a higher potential for forming such adducts. cdc.gov
Condensation Reactions and Oligomerization Pathways
5-Methyl-4-heptene-2,3,6-trione is itself a product of a condensation reaction, specifically an aldol (B89426) condensation between two molecules of diacetyl (2,3-butanedione). nih.govcdc.gov This suggests that under appropriate conditions, it could potentially undergo further condensation or oligomerization reactions.
Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. Given the presence of multiple carbonyl and α-hydrogen sites in 5-Methyl-4-heptene-2,3,6-trione, a variety of self-condensation reactions could be envisioned, potentially leading to the formation of larger, more complex oligomeric structures. These reactions are often catalyzed by acids or bases.
Tautomerism and Isomerization Dynamics
Tautomerism, the interconversion of constitutional isomers, is a relevant concept for 5-Methyl-4-heptene-2,3,6-trione. The presence of multiple carbonyl groups allows for the existence of various enol tautomers. Keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. For this trione, enolization could occur at several positions, leading to a dynamic equilibrium between the triketo form and various enol forms. The specific tautomers present and their relative abundance would depend on factors such as the solvent and temperature. researchgate.net
Furthermore, the carbon-carbon double bond in the heptene chain can exist as either the (E) or (Z) isomer. The IUPAC name (E)-5-methylhept-4-ene-2,3,6-trione suggests that the E-isomer is the more stable or common form. nih.gov However, isomerization between the E and Z forms could potentially occur under certain conditions, such as upon exposure to heat or light.
Redox Chemistry and Oxidation/Reduction Mechanisms
The redox chemistry of 5-Methyl-4-heptene-2,3,6-trione has not been extensively detailed in the provided search results. However, based on its functional groups, some potential redox reactions can be inferred.
Reduction: The carbonyl groups and the carbon-carbon double bond are all susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could reduce the carbonyls to hydroxyl groups and the alkene to an alkane. The specific outcome would depend on the reaction conditions and the reducing agent used.
Oxidation: The molecule could be susceptible to oxidative cleavage at the carbon-carbon double bond by strong oxidizing agents like ozone or potassium permanganate. The carbonyl groups are generally resistant to further oxidation, but the adjacent methyl and methylene (B1212753) groups could potentially be oxidized under harsh conditions.
Coordination Chemistry and Metal Ion Interactions
The coordination chemistry of β-dicarbonyl compounds, such as diketones and their derivatives, is a well-established field due to their ability to act as versatile chelating ligands for a wide array of metal ions. ebsco.comwikipedia.org The specific compound, 5-Methyl-4-heptene-2,3,6-trione, as a triketone, possesses multiple potential coordination sites, making its interactions with metal ions a subject of significant chemical interest. While direct studies on 5-Methyl-4-heptene-2,3,6-trione are limited, extensive research on the closely related 2,4,6-heptanetrione (B1618801) and its methylated analogues provides a strong basis for understanding its coordination behavior. oup.comresearchgate.net
The presence of three carbonyl groups in the molecular structure of 5-Methyl-4-heptene-2,3,6-trione allows it to exist in various tautomeric forms, primarily keto-enol forms. The enolic protons are acidic and can be deprotonated to form enolate anions, which then coordinate to metal ions. The chelation typically occurs through two of the oxygen atoms, forming stable six-membered chelate rings with the metal center. ebsco.comwikipedia.org
Research on 2,4,6-heptanetrione and its methylated derivatives, such as 3-methylheptane-2,4,6-trione and 3,5-dimethylheptane-2,4,6-trione, has demonstrated their capability to form both mononuclear and binuclear metal complexes. researchgate.net In mononuclear complexes, one or two ligand molecules coordinate to a single metal ion. In binuclear complexes, the ligand bridges two metal centers.
The formation of these different types of complexes is influenced by several factors, including the stoichiometry of the reactants, the nature of the metal ion, and the steric effects of substituents on the ligand backbone. For instance, studies on copper(II) chelates have shown that heptane-2,4,6-trione and its 3-methyl derivative can form both 1:2 (metal:ligand) mononuclear and 2:2 binuclear complexes. researchgate.net The conversion from a mononuclear to a binuclear complex is reportedly facilitated by the steric properties of the ligand. researchgate.net
The coordination geometry of the resulting metal complexes is dictated by the coordination number and the electronic configuration of the central metal ion. Spectroscopic investigations of metal complexes with 2,4,6-heptanetrione have revealed various geometries. For example, Nickel(II) and Cobalt(II) complexes have been found to adopt octahedral hexacoordinate structures, while Palladium(II) complexes exhibit a square planar tetracoordinate geometry, and Beryllium(II) forms tetrahedral tetracoordinate chelates. oup.com
The introduction of a methyl group, as in 5-Methyl-4-heptene-2,3,6-trione, can be expected to influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes. The double bond at the 4-position is also a key structural feature that would modulate the electronic delocalization within the chelate ring and potentially offer an additional site for metal-ligand interaction, although coordination through the π-system is less common for this class of ligands.
The table below summarizes the types of metal complexes formed with analogous heptanetrione derivatives, which can serve as a predictive model for the coordination behavior of 5-Methyl-4-heptene-2,3,6-trione.
| Ligand | Metal Ion | Complex Type | Coordination Geometry | Reference |
| 2,4,6-Heptanetrione | Copper(II) | Mononuclear (1:2), Binuclear (2:2) | - | researchgate.net |
| 3-Methylheptane-2,4,6-trione | Copper(II) | Mononuclear (1:2), Binuclear (2:2) | - | researchgate.net |
| 3,5-Dimethylheptane-2,4,6-trione | Copper(II) | Mononuclear (1:2) | - | researchgate.net |
| 2,4,6-Heptanetrione | Nickel(II) | Mononuclear, Binuclear | Octahedral | oup.com |
| 2,4,6-Heptanetrione | Cobalt(II) | Mononuclear, Binuclear | Octahedral | oup.com |
| 2,4,6-Heptanetrione | Palladium(II) | Mononuclear | Square Planar | oup.com |
| 2,4,6-Heptanetrione | Beryllium(II) | Mononuclear | Tetrahedral | oup.com |
| 2,4,6-Heptanetrione | n-Butyltin(IV) | Mononuclear (1:1), 2:3 ratio | Tetrahedral, Seven-coordinated | tandfonline.com |
Derivatization and Functionalization Strategies for 5 Methyl 4 Heptene 2,3,6 Trione
Principles of Derivatization for Analytical and Synthetic Utility
Derivatization is a technique used to chemically modify a compound to enhance its properties for analytical detection or to create new molecules with specific functionalities. greyhoundchrom.comslideshare.net For a polycarbonyl compound like 5-Methyl-4-heptene-2,3,6-trione, these modifications are guided by the reactivity of its ketone groups.
For Analytical Utility: The primary goal of derivatization in analytics is to improve detection and separation. registech.com Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), benefit from derivatization. slideshare.netnih.gov The process can increase a compound's volatility, thermal stability, and detector response. slideshare.netgcms.cz For instance, introducing chromophores or fluorophores can enhance UV or fluorescence detection in HPLC. nih.gov In GC, derivatization is often necessary for compounds that are not volatile or stable enough for direct analysis. slideshare.net Reagents like O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) are used to target carbonyl groups, converting them into oxime derivatives that are more amenable to chromatographic analysis. cdc.govepa.gov
For Synthetic Utility: In organic synthesis, derivatization transforms a starting material into a more useful intermediate. By selectively reacting one or more of the carbonyl groups, chemists can introduce new functional groups, build molecular complexity, and create precursors for more elaborate structures, such as heterocyclic compounds. connectjournals.com The presence of multiple reactive sites on the trione (B1666649) allows for a modular approach to synthesis, where different functionalities can be introduced in a controlled manner. hokudai.ac.jp
Carbonyl Group Derivatization (e.g., Oxime Formation)
The three carbonyl groups in 5-Methyl-4-heptene-2,3,6-trione are prime targets for derivatization. One of the most common reactions involving carbonyls is the formation of oximes through reaction with a hydroxylamine derivative. researchgate.net
Hydroxylamine hydrochloride (NH₂OH·HCl) is a nucleophilic reagent that reacts with ketones to form oximes, which are more easily ionized and thus detectable by methods like electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net This reaction is specific and can be carried out under mild conditions. nih.gov In a study involving 5-Methyl-4-heptene-2,3,6-trione, derivatization with PFBHA led to the formation of an oxime derivative. nih.gov The analysis suggested that two of the three carbonyl groups were derivatized, highlighting that steric or electronic effects within the molecule can influence the reactivity of each carbonyl group. nih.gov Specifically, the double bond at the C4 position may affect the electron density of the carbonyl at the C6 position, potentially hindering its derivatization. nih.gov
The formation of oximes from dicarbonyl or tricarbonyl compounds can result in multiple geometric isomers (E/Z isomers), which can often be separated and identified chromatographically. epa.govnih.gov This provides detailed structural information about the original molecule. nih.gov
Table 1: Common Derivatization Reagents for Carbonyl Groups
| Reagent | Derivative Formed | Purpose |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime | Enhances ionization for mass spectrometry. nih.govresearchgate.net |
| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride (PFBHA) | PFB-Oxime | Improves volatility and detection for GC-ECD. cdc.govepa.gov |
| Girard's Reagents (T and P) | Hydrazone | Adds a quaternary ammonium (B1175870) group to enhance ionization. nih.gov |
| O-tert-butyl-hydroxylamine hydrochloride (TBOX) | TBOX-Oxime | A lower molecular weight alternative to PFBHA. nih.govnih.gov |
Strategic Modifications for Altered Reactivity and Selectivity
Controlling the reactivity and selectivity of a multifunctional compound like 5-Methyl-4-heptene-2,3,6-trione is crucial for its use in targeted synthesis. This is often achieved through the use of protecting groups or by exploiting the inherent reactivity differences of the functional groups.
A protecting group is a reversible chemical modification of a functional group to prevent it from reacting during a subsequent synthetic step. organic-chemistry.orgpressbooks.pub For a molecule with three carbonyl groups, selective protection would allow chemists to modify one carbonyl while the others remain inert. Acetals are common protecting groups for aldehydes and ketones, formed by reacting the carbonyl with an alcohol or a diol. pressbooks.pubuh.edu These groups are stable under basic conditions and can be removed with acidic hydrolysis. uh.edu The choice of protecting group and the reaction conditions can allow for selective protection based on subtle differences in steric and electronic environments around each carbonyl group. organic-chemistry.org
The structure of 5-Methyl-4-heptene-2,3,6-trione itself offers opportunities for selective reactions. The vicinal dicarbonyl at the C2 and C3 positions has different chemical properties than the isolated ketone at C6. Furthermore, the α,β-unsaturated system created by the double bond and the C6-ketone makes this part of the molecule susceptible to Michael addition reactions. cdc.govnih.gov This inherent difference in reactivity allows for strategic modifications without the need for protecting groups in some cases.
Formation of Heterocyclic Compounds from 5-Methyl-4-heptene-2,3,6-trione Scaffolds
The polycarbonyl backbone of 5-Methyl-4-heptene-2,3,6-trione makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. connectjournals.com The reaction of dicarbonyl and tricarbonyl compounds with dinucleophiles is a well-established method for building heterocyclic rings.
For example, the reaction of 1,2-dicarbonyl compounds with hydrazines is a classic route to pyrazoles, while reaction with hydroxylamine can yield isoxazoles. The 1,3-dicarbonyl moiety can be used to synthesize pyrimidines by reacting with urea (B33335) or thiourea. clockss.org The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648), is a powerful method for synthesizing pyrroles and pyrazoles, respectively. mdpi.comresearchgate.net
Given the structure of 5-Methyl-4-heptene-2,3,6-trione, several heterocyclic systems could be envisioned:
Pyrazoles: Reaction of the 2,3-dione moiety with hydrazine or a substituted hydrazine.
Quinoxalines: Condensation of the 2,3-dione with an o-phenylenediamine (B120857) derivative.
Pyrimidines or Thiazines: Reaction involving the 2,4,6-tricarbonyl system (after potential tautomerization) with reagents like thiourea. connectjournals.comclockss.org
Pyrroles: The Paal-Knorr reaction could be applied if a 1,4-dicarbonyl precursor is generated from the trione. mdpi.commdpi.com
These transformations are valuable because they convert a relatively simple, acyclic precursor into complex, cyclic structures that are often found in pharmaceuticals and other biologically active molecules. ekb.egnih.gov
Large-Scale Derivatization Approaches
Transitioning a derivatization reaction from a laboratory setting to large-scale industrial production presents a unique set of challenges and considerations. acs.org The goal is to develop a process that is not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. qualitas1998.net
For the derivatization of fine chemicals like 5-Methyl-4-heptene-2,3,6-trione, key factors for scale-up include:
Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize side products.
Solvent and Reagent Choice: Selecting solvents and reagents that are inexpensive, readily available, have low toxicity, and can be easily recycled. qualitas1998.net
Process Safety: Assessing and mitigating any potential hazards associated with the reaction, such as exothermic events or the handling of hazardous materials. vandemark.com
Purification: Developing efficient and scalable methods for isolating and purifying the final product, such as crystallization or distillation, to avoid costly chromatographic separations.
In the context of fine chemicals and pharmaceuticals, contract manufacturing organizations (CMOs) often possess the specialized equipment and expertise to scale up complex chemical syntheses. acs.orgvandemark.com The economic viability of a large-scale process often depends on the value of the final product, with higher-value products like pharmaceuticals justifying more complex and costly production methods compared to agrochemicals or other specialty chemicals. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methyl 4 Heptene 2,3,6 Trione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For 5-Methyl-4-heptene-2,3,6-trione, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these signals would indicate their electronic environment, while the splitting patterns (singlets, doublets, quartets, etc.) would reveal the number of neighboring protons, and integration of the signal areas would correspond to the number of protons of each type.
Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in the structure. The chemical shifts of these peaks, particularly the downfield shifts for the carbonyl (C=O) carbons and the carbons of the C=C double bond, would be highly characteristic and confirm the presence of these functional groups.
Despite the theoretical utility of this technique, a review of published scientific literature and spectral databases did not yield specific experimental ¹H or ¹³C NMR data for 5-Methyl-4-heptene-2,3,6-trione.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. By measuring the absorption or scattering of light, these methods identify the functional groups present within a structure.
An IR spectrum of 5-Methyl-4-heptene-2,3,6-trione would be dominated by strong absorption bands characteristic of its functional groups. Key expected frequencies include:
C=O (Ketone) Stretching: Strong, sharp absorptions are anticipated in the region of 1650-1725 cm⁻¹, corresponding to the three carbonyl groups. The conjugation of the double bond with the vicinal dione (B5365651) would influence the exact position of these bands.
C=C (Alkene) Stretching: A medium-intensity band around 1600-1650 cm⁻¹ would indicate the carbon-carbon double bond.
C-H Stretching and Bending: Absorptions corresponding to sp³ and sp² hybridized C-H bonds would appear around 2850-3000 cm⁻¹ and in the fingerprint region (below 1500 cm⁻¹), respectively.
Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar bonds. The C=C and C=O bonds would also be expected to show characteristic signals in a Raman spectrum.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS) for Molecular Identity and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
The molecular identity of 5-Methyl-4-heptene-2,3,6-trione has been confirmed through mass spectrometry. The compound has a molecular formula of C₈H₁₀O₃, corresponding to a monoisotopic mass of 154.0630 g/mol . nih.gov In a study identifying this compound as a contaminant in commercial diacetyl, chemical ionization mass spectrometry was used, which revealed a prominent M+1 ion at an m/z of 154.7, confirming a molecular weight of 154.
Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the compound, providing data useful for its identification in complex analyses.
Table 1: Predicted Collision Cross Section (CCS) Data for 5-Methyl-4-heptene-2,3,6-trione Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 155.07027 | 130.3 |
| [M+Na]⁺ | 177.05221 | 137.2 |
| [M-H]⁻ | 153.05571 | 130.8 |
| [M+K]⁺ | 193.02615 | 137.3 |
| [M]⁺ | 154.06244 | 131.3 |
Data sourced from PubChem.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. This technique is particularly sensitive to conjugated systems, such as the α,β-unsaturated carbonyl system present in 5-Methyl-4-heptene-2,3,6-trione.
The presence of the conjugated en-trione system would be expected to give rise to characteristic absorptions in the UV region. Specifically, two main electronic transitions are anticipated:
A high-intensity π → π* transition.
A lower-intensity, longer-wavelength n → π* transition, which is characteristic of carbonyl compounds.
This data would be valuable for confirming the extent of conjugation within the molecule. Despite its utility, a search of scientific databases and literature did not uncover specific experimental UV-Vis absorption maxima (λmax) for 5-Methyl-4-heptene-2,3,6-trione.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and stereochemistry, providing an unambiguous structural model.
For 5-Methyl-4-heptene-2,3,6-trione, an X-ray crystal structure would confirm the (E)-configuration of the double bond, as indicated by its IUPAC name, and reveal the precise conformation of the molecule in the solid state. However, the compound is typically encountered as a liquid or a component in a mixture, and there are no publicly available reports of its successful crystallization or subsequent analysis by X-ray diffraction.
Hyphenated Techniques for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and detecting trace components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prime examples.
The identification of 5-Methyl-4-heptene-2,3,6-trione has been documented in the context of analyzing commercial butter flavorings, where it was found as a contaminant in diacetyl. In this research, GC-MS was employed to separate the volatile components of the flavoring, with the mass spectrometer used for identification. To confirm the presence of carbonyl functionalities, a chemical derivatization technique was used prior to GC-MS analysis. The sample was treated with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA), which reacts with carbonyls to form oxime derivatives that are readily detectable. This application highlights the power of hyphenated methods, combined with chemical derivatization, to identify and confirm the structure of a specific compound even when present at low levels in a complex matrix.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-Methyl-4-heptene-2,3,6-trione |
| Diacetyl |
Computational Chemistry and Theoretical Investigations of 5 Methyl 4 Heptene 2,3,6 Trione
Quantum Chemical Calculations for Geometrical and Electronic Structure
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to determining the most stable three-dimensional arrangement of atoms (geometrical structure) and the distribution of electrons within the molecule (electronic structure).
For 5-Methyl-4-heptene-2,3,6-trione, the IUPAC name is (E)-5-methylhept-4-ene-2,3,6-trione. nih.gov The molecule possesses a carbon-carbon double bond, suggesting the possibility of E/Z isomerism. The "(E)" designation indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecular geometry. These calculations would confirm the planarity around the C4=C5 double bond and predict bond lengths, bond angles, and dihedral angles for the entire structure.
The electronic structure is defined by the arrangement of molecular orbitals. DFT calculations can map these orbitals and their energy levels. The presence of three carbonyl groups (C=O) and a C=C double bond creates a conjugated system of pi-electrons, which significantly influences the molecule's electronic properties. The electron-withdrawing nature of the oxygen atoms in the carbonyl groups leads to a polarized electronic structure.
Table 1: Predicted Physicochemical Properties for 5-Methyl-4-heptene-2,3,6-trione
This table contains computationally predicted data.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀O₃ | nih.gov |
| Molecular Weight | 154.16 g/mol | nih.gov |
| XLogP3-AA | -0.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. For a flexible molecule like 5-Methyl-4-heptene-2,3,6-trione, which has three rotatable single bonds, MD simulations are crucial for exploring its conformational landscape. nih.gov
MD simulations would reveal the preferred orientations of the acetyl and acyl groups relative to the main carbon chain. By simulating the molecule in a solvent, such as water or an organic solvent, one could observe how intermolecular interactions influence its shape and dynamics. The analysis of the simulation trajectory would identify the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and average structure in a realistic environment.
Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. researchgate.netchemmethod.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemmethod.com For 5-Methyl-4-heptene-2,3,6-trione, the conjugated system of carbonyl and alkene groups is expected to lower the LUMO energy and raise the HOMO energy, resulting in a relatively small HOMO-LUMO gap compared to non-conjugated analogues. This would be consistent with its characterization as a reactive molecule. nih.gov
The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution across the molecule's surface. For 5-Methyl-4-heptene-2,3,6-trione, the MEP would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other charged or polar species.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: DFT calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. redalyc.org The calculations would estimate the electronic environment of each nucleus, which determines its resonance frequency. For 5-Methyl-4-heptene-2,3,6-trione, distinct signals would be predicted for the three methyl groups, the vinylic proton, and the carbonyl carbons.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending). Strong absorption bands would be predicted for the C=O stretching vibrations of the three carbonyl groups and for the C=C stretching of the alkene bond. The exact frequencies would help to understand the electronic coupling between these groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which are observed in UV-Vis spectroscopy. materialsciencejournal.org The conjugated nature of 5-Methyl-4-heptene-2,3,6-trione suggests it would absorb light in the ultraviolet or visible range, corresponding to π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of these transitions.
Theoretical Modeling of Reaction Pathways and Transition States
This molecule is proposed to form from an aldol (B89426) condensation reaction between two molecules of diacetyl. nih.gov Theoretical modeling can be used to investigate the mechanism of this formation. By calculating the energies of reactants, products, and potential intermediates, a reaction energy profile can be constructed.
Furthermore, computational methods can locate the transition state (TS) for this reaction—the highest energy point along the reaction pathway. Analyzing the geometry and energy of the TS provides insight into the reaction's feasibility and kinetics. For example, calculations could confirm the favorability of the proposed aldol condensation pathway and determine the activation energy required for the reaction to proceed. The structure of 5-Methyl-4-heptene-2,3,6-trione includes a Michael acceptor system, which makes it reactive toward nucleophiles like thiols and amines. nih.gov Theoretical modeling could also be applied to study the pathways of such Michael addition reactions, identifying the transition states and predicting the reaction products and rates.
Applications of 5 Methyl 4 Heptene 2,3,6 Trione in Advanced Materials Science Research
Design and Synthesis of Functional Materials Incorporating Trione (B1666649) Moieties
The synthesis of functional materials utilizing trione moieties is an active area of research. A notable example is the use of 1,3,5-triazine-2,4,6-trione (isocyanuric acid) and its derivatives in creating highly cross-linked polymers. These polymers are synthesized through reactions that leverage the reactive sites on the triazine-trione ring, leading to robust networks with tailored properties such as thermal stability and mechanical strength. researchgate.netrsc.org Such polymers have found applications in coatings, adhesives, and as components of composite materials. researchgate.netrsc.org
For instance, network polymers have been successfully synthesized through the thiol-ene reaction of multi-functional thiols like 1,3,5-tris(3-mercaptobutyloxyethyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (TEMBIC) with various acrylates. nih.gov These reactions yield gels with properties that can be tuned by altering the constituent monomers. nih.gov Another approach involves the synthesis of flame-retardant materials by incorporating trione groups into epoxy resins. dntb.gov.ua
It is important to note that while these examples highlight the utility of the trione moiety in general, there is no specific information available in the reviewed scientific literature on the design and synthesis of functional materials incorporating 5-Methyl-4-heptene-2,3,6-trione for these purposes.
Table 1: Examples of Trione-Based Monomers in Functional Material Synthesis
| Trione-Based Monomer | Co-reactant(s) | Resulting Material | Key Properties |
| 1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | 3-ethyl-3-oxetanemethanol, oxirane | Cross-linked polymer network | Thermal stability, mechanical strength, chemical resistance |
| 1,3,5-tris(3-mercaptobutyloxyethyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione (TEMBIC) | Poly(ethylene glycol) diacrylate (PEGDA) | Network polymer gel | Tunable mechanical properties |
| Triallyl isocyanurate (TAIC) | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-sulfide (DOPS) | Flame-retardant bismaleimide | Flame retardancy |
This table is generated based on research on various trione compounds, not specifically 5-Methyl-4-heptene-2,3,6-trione.
Role in Conjugated Systems for Electronic and Optical Applications
The incorporation of electron-withdrawing groups is a key strategy in the design of organic materials for electronic and optical applications. The carbonyl groups within a trione moiety can act as electron acceptors, influencing the electronic structure of a conjugated molecule. This can lead to materials with interesting properties for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Research into specific trione-containing heterocycles has shown their potential as building blocks for materials used in organic electronics. For example, 1H-thioxanthene-1,4,9-trione and its derivatives undergo electrochemical reduction to form stable radical anions, a property relevant for n-type organic semiconductors. researchgate.net Furthermore, a family of naphthaleneamidinemonoimide-fused oligothiophene semiconductors incorporating a trione moiety has been designed for facile charge transport in OFETs. nih.gov By tuning the length of the oligothiophene segment, the charge transport behavior could be switched from n-type to ambipolar. nih.gov
The optical properties of materials can also be tailored by the inclusion of trione moieties. For instance, the synthesis of novel triazobenzene-1,3,5-triazinane-2,4,6-triones has been explored for their nonlinear optical properties. researchgate.net These compounds exhibit photo-controllable third-order nonlinear optical switching, which is of interest for various photonic applications. researchgate.net
Despite these advancements with other trione-containing molecules, there is a lack of published research on the role of 5-Methyl-4-heptene-2,3,6-trione in conjugated systems for electronic and optical applications. Its acyclic and less-conjugated structure compared to the aromatic and heterocyclic triones studied for these purposes may limit its direct applicability in this area without further chemical modification.
Table 2: Electronic and Optical Properties of Selected Trione-Containing Compounds
| Compound | Application Area | Key Electronic/Optical Property |
| 1H-thioxanthene-1,4,9-trione | Organic Electronics | Forms stable radical anions upon electrochemical reduction. |
| Naphthaleneamidinemonoimide-fused oligothiophene-trione | Organic Field-Effect Transistors (OFETs) | Ambipolar charge transport with tunable mobility. |
| Triazobenzene-1,3,5-triazinane-2,4,6-trione | Nonlinear Optics | Photo-controllable third-order nonlinear optical switching. |
This table is generated based on research on various trione compounds, not specifically 5-Methyl-4-heptene-2,3,6-trione.
Integration into Polymer Architectures and Composites
The integration of trione moieties into polymer architectures and composites is a promising strategy for developing materials with enhanced properties. Triazine-trione (TATO) based thiol-ene networks have been used to create composites with hydroxyapatite (B223615) (HA) for potential biomedical applications, such as bone fracture fixation. researchgate.netresearchgate.net These composites can exhibit high flexural modulus and biocompatibility. researchgate.netresearchgate.net By designing novel TATO-based monomers, researchers have been able to create softer composites, broadening their potential applications in biomedical engineering. researchgate.net
In another domain, trione-containing compounds have been utilized as crosslinking agents for high-temperature processable polymers, such as fluorocarbon polymers. researchgate.net These crosslinking agents, when blended with the polymer and irradiated, can significantly improve the performance of the resulting material, making it suitable for shaped articles like wire products. researchgate.net The use of polyester (B1180765) dendrimers as branched multifunctional cross-linking additives in triazine-trione-based composites has also been explored to create strong materials for bone fracture fixation. nih.gov
Currently, there is no available scientific literature detailing the integration of 5-Methyl-4-heptene-2,3,6-trione into polymer architectures or composites. The research in this area is predominantly focused on cyclic triones, particularly those based on the triazine ring, due to their ability to form robust, cross-linked networks.
Catalytic Applications and Ligand Design with 5 Methyl 4 Heptene 2,3,6 Trione and Its Derivatives
Synthesis and Characterization of Trione-Derived Ligands
While specific research on the synthesis of ligands directly from 5-Methyl-4-heptene-2,3,6-trione is not extensively documented in publicly available literature, the general principles of β-diketone and trione (B1666649) chemistry allow for the prediction of potential ligand structures. The presence of two β-dicarbonyl units within the molecule offers multiple sites for reaction.
One common approach to ligand synthesis from β-dicarbonyl compounds is through condensation reactions with primary amines to form Schiff base ligands. These reactions typically involve the carbonyl groups at the 2- and 6-positions of the trione. The resulting Schiff base ligands can be designed with varying steric and electronic properties by choosing different amine precursors.
Another potential route for ligand synthesis involves the modification of the γ-position of the β-dicarbonyl fragments. However, the presence of the double bond in 5-Methyl-4-heptene-2,3,6-trione may influence the reactivity at this position.
The characterization of such newly synthesized ligands would rely on a combination of standard analytical techniques. These methods are crucial for confirming the structure and purity of the ligands before their use in forming metal complexes.
Key Characterization Techniques for Trione-Derived Ligands:
| Technique | Information Obtained |
| Elemental Analysis | Determines the empirical formula of the compound. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the connectivity of atoms and the overall structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, C=N, C=C). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule. |
Formation of Metal Complexes and Coordination Compounds
Ligands derived from 5-Methyl-4-heptene-2,3,6-trione are expected to act as chelating agents, forming stable complexes with a wide range of metal ions. The coordination can occur through the oxygen atoms of the dicarbonyl fragments or the nitrogen and oxygen atoms of Schiff base derivatives. The specific coordination mode will depend on the ligand's structure and the nature of the metal ion.
The synthesis of these metal complexes would typically involve the reaction of the trione-derived ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized to determine their structure and properties.
The geometry of the resulting metal complexes can vary from tetrahedral and square planar to octahedral, depending on the coordination number of the metal ion and the denticity of the ligand. The formation of both mononuclear and polynuclear complexes is conceivable, particularly with ligands possessing multiple coordination sites.
Common Methods for Characterizing Metal Complexes:
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the complex. |
| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, indicating the oxidation state and spin state of the metal center. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Used for studying paramagnetic metal complexes. |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complexes. |
Role in Homogeneous and Heterogeneous Catalysis
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Metal complexes with trione-derived ligands could potentially catalyze a range of reactions, including:
Oxidation Reactions: The metal center can facilitate the transfer of oxygen atoms to a substrate.
Reduction Reactions: The complex may act as a catalyst for hydrogenation or other reduction processes.
Carbon-Carbon Bond Forming Reactions: These complexes could be active in cross-coupling reactions or polymerizations.
Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing the metal complex onto a solid support, such as silica, alumina, or a polymer. The advantages of heterogeneous catalysts include ease of separation from the reaction mixture and potential for reuse. Trione-derived metal complexes could be heterogenized to catalyze similar reactions as their homogeneous counterparts, with the added benefits of improved stability and recyclability.
Mechanistic Studies of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Mechanistic studies of catalytic cycles involving metal complexes derived from 5-Methyl-4-heptene-2,3,6-trione would aim to identify the key intermediates and transition states.
A general catalytic cycle for an oxidation reaction catalyzed by a metal complex often involves the following steps:
Activation of the oxidant: The metal center coordinates to and activates an oxidizing agent (e.g., hydrogen peroxide, molecular oxygen).
Substrate binding: The substrate coordinates to the activated metal center.
Oxygen transfer: The activated oxygen is transferred from the metal complex to the substrate, forming the oxidized product.
Product release and catalyst regeneration: The product dissociates from the metal center, and the catalyst is regenerated for the next cycle.
Various spectroscopic techniques, such as in-situ IR and NMR, can be employed to monitor the reaction and identify intermediates. Computational methods, like Density Functional Theory (DFT), are also powerful tools for elucidating reaction pathways and understanding the electronic effects that govern the catalytic activity.
Due to the lack of specific research on catalysts derived from 5-Methyl-4-heptene-2,3,6-trione, detailed mechanistic pathways for its complexes have not been established. However, the principles derived from studies of related β-diketonate and Schiff base complexes would provide a strong foundation for investigating the catalytic behavior of these novel systems.
Environmental Transformation and Degradation Pathways of 5 Methyl 4 Heptene 2,3,6 Trione Academic Focus
Biotransformation Mechanisms and Biodegradation Studies
The OECD 301 B test is a stringent method used to determine the ultimate biodegradability of a chemical substance. In this test, a specified concentration of the compound is exposed to a mixed population of microorganisms, typically from activated sludge, in a mineral medium. Over a 28-day period, the amount of carbon dioxide produced by microbial respiration is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.
For a substance to be classified as "readily biodegradable," it must achieve at least 60% of the theoretical CO2 production within a 10-day window during the 28-day test period. epa.govchemsafetypro.comecetoc.org The positive result for 5-Methyl-4-heptene-2,3,6-trione in this test indicates that microorganisms can efficiently use the compound as a source of carbon and energy, leading to its mineralization—the breakdown of the organic structure into inorganic constituents like carbon dioxide and water. This rapid biotransformation is the dominant mechanism preventing its persistence in aerobic environments.
Table 1: OECD Guideline 301 B Test Parameters
| Parameter | Description | Typical Condition | Result for 5-Methyl-4-heptene-2,3,6-trione |
| Test Duration | The total period of observation. | 28 days | Meets pass level within this period. |
| Inoculum | Source of microorganisms. | Activated sludge from a sewage treatment plant. | Effective in degrading the compound. |
| Measurement | The primary endpoint measured. | Cumulative CO2 production. | Exceeds 60% of theoretical maximum. |
| Pass Criterion | Threshold for "readily biodegradable" status. | >60% ThCO2 within a 10-day window. | Achieved. |
| Conclusion | Final classification of biodegradability. | Readily Biodegradable. | Classified as Not Persistent (P). |
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
While biotransformation is the main degradation pathway, abiotic processes can also contribute to the transformation of chemicals in the environment. For 5-Methyl-4-heptene-2,3,6-trione, the potential for hydrolysis and photolysis is assessed primarily through predictive models in the absence of specific experimental studies.
Hydrolysis: This process involves the reaction of a chemical with water. The molecular structure of 5-Methyl-4-heptene-2,3,6-trione, which contains ketone and enone functional groups but lacks readily hydrolyzable groups like esters or amides, suggests that hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 4-9). Predictive models such as HYDROWIN™, part of the EPI (Estimation Programs Interface) Suite™, are used to estimate aqueous hydrolysis rates for various chemical classes. episuite.dev For compounds without susceptible functional groups, these models would predict a negligible rate of hydrolysis.
Photolysis: This process refers to the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun.
Direct Photolysis: Occurs when the chemical itself absorbs light, leading to its decomposition. The α,β-unsaturated ketone structure in 5-Methyl-4-heptene-2,3,6-trione can absorb environmental UV radiation, suggesting a potential for direct photolysis in sunlit surface waters.
Indirect Photolysis: This involves reaction with photochemically generated reactive species in the atmosphere or water, such as hydroxyl (•OH) radicals. In the atmosphere, this is the principal removal mechanism for many organic compounds. The AOPWIN™ (Atmospheric Oxidation Program for Windows) model is used to estimate the rate of reaction with •OH radicals, from which an atmospheric half-life can be calculated. episuite.dev For a compound like 5-Methyl-4-heptene-2,3,6-trione, this reaction is expected to be relatively rapid, leading to a short atmospheric lifetime.
Environmental Fate Modeling and Prediction of Transformation Products
Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. A Level III fugacity model, such as the one included in EPI Suite™, can predict the partitioning of a chemical among different environmental compartments like air, water, soil, and sediment. chemsafetypro.comepisuite.dev
Given its properties, 5-Methyl-4-heptene-2,3,6-trione is expected to primarily reside in the environmental compartment to which it is released, with subsequent degradation being the dominant process. Its classification as readily biodegradable suggests that in aquatic and soil environments, it will be efficiently removed in systems with active microbial populations, such as wastewater treatment plants.
The prediction of transformation products from biodegradation is guided by established metabolic pathways for similar organic molecules. The BIOWIN™ model predicts the probability of rapid biodegradation and can suggest plausible metabolic pathways. ethz.ch For 5-Methyl-4-heptene-2,3,6-trione, the expected biotransformation would involve microbial enzymatic attacks on the ketone and alkene functional groups, leading to smaller, more oxidized intermediates that are subsequently funneled into central microbial metabolism and ultimately mineralized to CO2.
Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate
Quantitative Structure-Activity Relationships (QSAR) are predictive models that relate the chemical structure of a compound to its physicochemical properties and environmental behavior. nih.gov These models are essential for assessing environmental fate when experimental data are unavailable. Key parameters for 5-Methyl-4-heptene-2,3,6-trione are estimated using programs within the EPI Suite™.
Octanol-Water Partition Coefficient (log Kow): This parameter measures a chemical's hydrophobicity and is a critical indicator of its potential to bioaccumulate in organisms. It is estimated using the KOWWIN™ program, which employs an atom/fragment contribution method. ecetoc.orgepa.gov A low to moderate log Kow value would suggest a low potential for bioaccumulation, consistent with a compound that is readily metabolized.
Soil Organic Carbon-Water Partitioning Coefficient (log Koc): This coefficient describes the tendency of a chemical to adsorb to organic matter in soil and sediment. A high Koc value indicates that a chemical is likely to be immobile in soil, while a low value suggests it may be mobile and potentially leach into groundwater. The KOCWIN™ program estimates log Koc based on the chemical's structure, often using the log Kow value as a predictor. epa.gov The ready biodegradability of 5-Methyl-4-heptene-2,3,6-trione means that even if it does adsorb to soil, it is expected to be degraded rapidly, mitigating the risk of long-term soil contamination or leaching.
Table 2: QSAR-Predicted Environmental Fate Properties
| Property | Predicted Parameter | Significance in Environmental Fate | Predictive Model |
| Bioaccumulation Potential | Octanol-Water Partition Coefficient (log Kow) | Indicates tendency to partition into fatty tissues of organisms. | KOWWIN™ |
| Mobility in Soil/Sediment | Soil Adsorption Coefficient (log Koc) | Predicts partitioning between water and organic carbon in soil/sediment. | KOCWIN™ |
| Atmospheric Persistence | Atmospheric Oxidation Half-life | Estimates lifetime in the air based on reaction with hydroxyl radicals. | AOPWIN™ |
| Persistence in Water | Hydrolysis Half-life | Predicts stability against reaction with water. | HYDROWIN™ |
| Biodegradability | Probability of rapid biodegradation | Predicts susceptibility to microbial degradation. | BIOWIN™ |
Biological Interactions and Mechanistic Biochemistry of 5 Methyl 4 Heptene 2,3,6 Trione Non Clinical Perspective
Molecular Binding Interactions with Biomolecules (e.g., Proteins via Michael Acceptor Mechanism)
The chemical structure of 5-Methyl-4-heptene-2,3,6-trione is fundamental to its mode of interaction with biomolecules. nih.govuni.lu Unlike simpler dicarbonyl compounds such as diacetyl, which primarily react with amines to form Schiff bases, 5-Methyl-4-heptene-2,3,6-trione possesses an α,β-unsaturated ketone moiety. cdc.gov This structural feature classifies it as a Michael acceptor.
The Michael addition reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.comwikipedia.org In a biological context, the nucleophiles are often amino acid residues within proteins, such as the thiol group of cysteine or the amine group of lysine. cdc.gov The electrophilic β-carbon of the α,β-unsaturated system in 5-Methyl-4-heptene-2,3,6-trione serves as the target for these nucleophilic attacks, leading to the formation of stable covalent adducts with proteins. cdc.govresearchgate.net This mechanism is significant because compounds acting as Michael acceptors are often more potent sensitizers compared to those that react via Schiff base formation. cdc.gov The increased reactivity through the Michael addition mechanism is a key factor in its biological activity profile. cdc.gov
Table 1: Comparison of Binding Mechanisms
| Compound | Key Structural Feature | Predominant Binding Mechanism | Typical Nucleophiles |
|---|---|---|---|
| 5-Methyl-4-heptene-2,3,6-trione | α,β-Unsaturated Carbonyl | Michael Addition | Thiol (e.g., Cysteine), Amine (e.g., Lysine) moieties |
| Diacetyl (Butane-2,3-dione) | Vicinal Dicarbonyl | Schiff Base Formation | Amine (e.g., Lysine) moieties |
Role as a Biochemical Intermediate or Precursor
Research suggests that 5-Methyl-4-heptene-2,3,6-trione can be formed as a contaminant in diacetyl preparations. cdc.gov Its formation is proposed to occur through an aldol (B89426) condensation reaction between two molecules of diacetyl. cdc.gov This self-condensation highlights its potential role as a secondary product or intermediate in chemical environments where diacetyl is present at high concentrations or under specific conditions (e.g., temperature, pH) that favor this reaction.
The aldol condensation involves the formation of a new carbon-carbon bond, initiated by the enolate of one diacetyl molecule attacking the carbonyl carbon of a second molecule, followed by dehydration to form the α,β-unsaturated system. This pathway underscores how a relatively simple precursor can give rise to a more complex and reactive molecule.
Enzymatic Modifications and Biotransformations (e.g., in microorganisms)
While specific studies on the microbial biotransformation of 5-Methyl-4-heptene-2,3,6-trione are not extensively detailed in the reviewed literature, the principles of enzymatic reactions on similar structures are well-established. Microorganisms, such as fungi of the genera Penicillium and Aspergillus, possess a diverse array of enzymes capable of modifying steroid and other organic molecules through reactions like hydroxylation, oxidation, and reduction. rushim.ruresearchgate.net
Given its structure, 5-Methyl-4-heptene-2,3,6-trione would be a plausible substrate for various microbial enzymes, particularly oxidoreductases. Potential enzymatic modifications could include:
Reduction of one or more of the ketone groups to secondary alcohols.
Hydroxylation at various positions on the carbon backbone, a common reaction catalyzed by cytochrome P450 monooxygenases found in many microorganisms. acs.org
Saturation of the carbon-carbon double bond via reductase enzymes.
These biotransformations are significant as they can alter the reactivity and biological activity of the parent compound, potentially leading to detoxification or, in some cases, bioactivation. The enzymatic machinery of microorganisms represents a potential route for the metabolism of this trione (B1666649). rushim.ru
Structure-Activity Relationships in Biochemical Pathways
The concept of structure-activity relationships is crucial for understanding the biochemical behavior of 5-Methyl-4-heptene-2,3,6-trione. The arrangement of its functional groups directly influences its reactivity and interaction with biological targets.
Key structural features determining its activity include:
The α,β-Unsaturated Ketone System: As previously discussed, this moiety confers the ability to act as a Michael acceptor, a property strongly associated with increased reactivity and sensitizing potential compared to saturated dicarbonyls. cdc.gov
Multiple Carbonyl Groups: The presence of three ketone groups creates multiple electrophilic centers, potentially allowing for complex interactions with nucleophiles.
The Methyl Group: The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially affecting the rate and selectivity of its reactions.
These structural attributes provide a basis for its observed biological activity, demonstrating that the specific arrangement of atoms and functional groups dictates its biochemical interactions and potency. cdc.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 5-Methyl-4-heptene-2,3,6-trione |
| Diacetyl (Butane-2,3-dione) |
| Cysteine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
